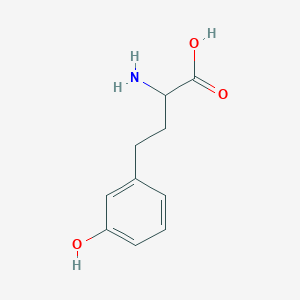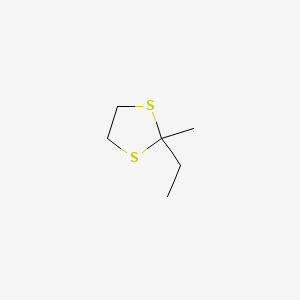
2-Ethyl-2-methyl-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methyl-1,3-dithiolane is an organic compound with the molecular formula C6H12S2 and a molecular weight of 148.289 g/mol It is a member of the dithiolane family, characterized by a five-membered ring containing two sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methyl-1,3-dithiolane can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiolane ring.
Industrial Production Methods: Industrial production of this compound often involves the use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate) [Cu(DS)2], which facilitates the thioacetalization and transthioacetalization of carbonyl compounds in water at room temperature . This method offers high chemoselectivity and ease of operation without the need for organic solvents.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-2-methyl-1,3-dithiolane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
2-Ethyl-2-methyl-1,3-dithiolane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism by which 2-Ethyl-2-methyl-1,3-dithiolane exerts its effects involves the formation of stable thioacetal linkages with carbonyl groups. This interaction can protect sensitive functional groups during chemical reactions, making it a valuable tool in organic synthesis . The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to form stable complexes with proteins and enzymes is of particular interest.
Comparaison Avec Des Composés Similaires
1,3-Dithiolane: Similar in structure but lacks the ethyl and methyl substituents.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms, offering different chemical properties and reactivity.
Ethyl 1,3-dithiolane-2-carboxylate: Used in similar applications but has an additional carboxylate group, which affects its reactivity and solubility.
Uniqueness: 2-Ethyl-2-methyl-1,3-dithiolane is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable thioacetal linkages makes it particularly valuable in protecting carbonyl compounds during complex synthetic processes .
Propriétés
Numéro CAS |
6008-81-7 |
|---|---|
Formule moléculaire |
C6H12S2 |
Poids moléculaire |
148.3 g/mol |
Nom IUPAC |
2-ethyl-2-methyl-1,3-dithiolane |
InChI |
InChI=1S/C6H12S2/c1-3-6(2)7-4-5-8-6/h3-5H2,1-2H3 |
Clé InChI |
HTKIVHYYNMKZDN-UHFFFAOYSA-N |
SMILES canonique |
CCC1(SCCS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


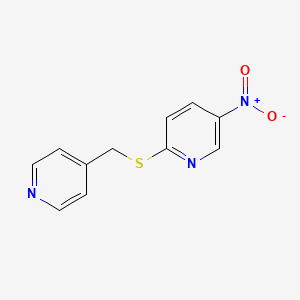
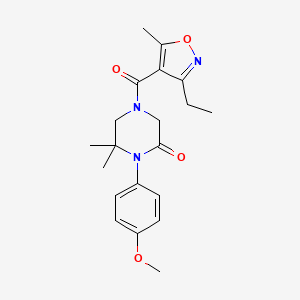
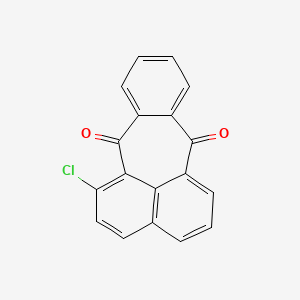
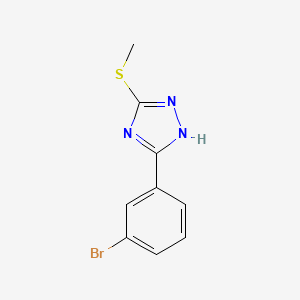
phosphane}](/img/structure/B14171509.png)
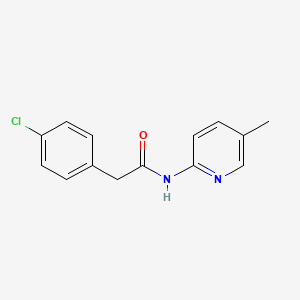
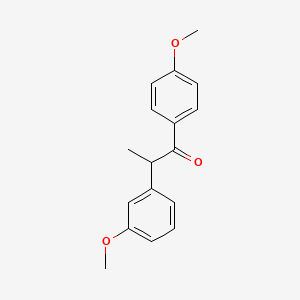
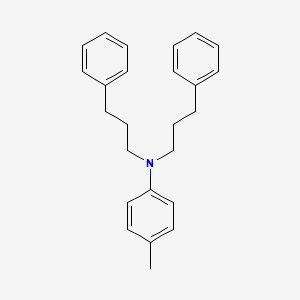
![2-[1-[2-(4-methoxy-7-pyrazin-2-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxo-acetyl]-4-piperidylidene]-2-phenyl-acetonitrile](/img/structure/B14171539.png)
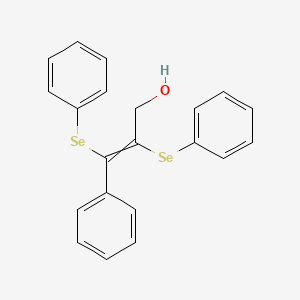
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B14171555.png)
![1-Benzyl-2-(ethylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14171559.png)

